molecular formula C18H15Br2N3O3 B3484601 2-(2,6-dibromo-4-methylphenoxy)-N-[(2-hydroxy-7-methyl-1H-indol-3-yl)imino]acetamide

2-(2,6-dibromo-4-methylphenoxy)-N-[(2-hydroxy-7-methyl-1H-indol-3-yl)imino]acetamide

Cat. No.: B3484601
M. Wt: 481.1 g/mol
InChI Key: IUZJKGXLVSNRBV-UHFFFAOYSA-N
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Description

2-(2,6-dibromo-4-methylphenoxy)-N-[(2-hydroxy-7-methyl-1H-indol-3-yl)imino]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of brominated phenoxy and indole moieties, making it an interesting subject for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dibromo-4-methylphenoxy)-N-[(2-hydroxy-7-methyl-1H-indol-3-yl)imino]acetamide typically involves multiple steps, starting with the bromination of 4-methylphenol to obtain 2,6-dibromo-4-methylphenol. This intermediate is then reacted with chloroacetic acid to form 2-(2,6-dibromo-4-methylphenoxy)acetic acid. The final step involves the condensation of this acid with 2-hydroxy-7-methyl-1H-indole-3-carbaldehyde under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dibromo-4-methylphenoxy)-N-[(2-hydroxy-7-methyl-1H-indol-3-yl)imino]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenolic and indole moieties can be oxidized under strong oxidizing conditions.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Conversion of the imine to an amine.

    Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,6-dibromo-4-methylphenoxy)-N-[(2-hydroxy-7-methyl-1H-indol-3-yl)imino]acetamide involves its interaction with specific molecular targets and pathways. The brominated phenoxy and indole moieties can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2,6-dibromo-4-methylphenol: A simpler compound with similar brominated phenol structure.

    2-(2,4-dibromo-6-methylphenoxy)acetic acid: Another brominated phenoxy compound with a carboxylic acid group.

    2,6-dibromo-4-methoxyphenylamine: A related compound with a methoxy group instead of a methyl group.

Uniqueness

2-(2,6-dibromo-4-methylphenoxy)-N-[(2-hydroxy-7-methyl-1H-indol-3-yl)imino]acetamide is unique due to its combination of brominated phenoxy and indole moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2,6-dibromo-4-methylphenoxy)-N-[(2-hydroxy-7-methyl-1H-indol-3-yl)imino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Br2N3O3/c1-9-6-12(19)17(13(20)7-9)26-8-14(24)22-23-16-11-5-3-4-10(2)15(11)21-18(16)25/h3-7,21,25H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZJKGXLVSNRBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)O)N=NC(=O)COC3=C(C=C(C=C3Br)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Br2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,6-dibromo-4-methylphenoxy)-N-[(2-hydroxy-7-methyl-1H-indol-3-yl)imino]acetamide
Reactant of Route 2
Reactant of Route 2
2-(2,6-dibromo-4-methylphenoxy)-N-[(2-hydroxy-7-methyl-1H-indol-3-yl)imino]acetamide
Reactant of Route 3
2-(2,6-dibromo-4-methylphenoxy)-N-[(2-hydroxy-7-methyl-1H-indol-3-yl)imino]acetamide
Reactant of Route 4
2-(2,6-dibromo-4-methylphenoxy)-N-[(2-hydroxy-7-methyl-1H-indol-3-yl)imino]acetamide
Reactant of Route 5
2-(2,6-dibromo-4-methylphenoxy)-N-[(2-hydroxy-7-methyl-1H-indol-3-yl)imino]acetamide
Reactant of Route 6
2-(2,6-dibromo-4-methylphenoxy)-N-[(2-hydroxy-7-methyl-1H-indol-3-yl)imino]acetamide

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